N2-Acetyl-N10-trifluoroacetyl pteroic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13F3N6O5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13F3N6O5/c1-8(28)23-17-25-13-12(14(29)26-17)24-10(6-22-13)7-27(16(32)18(19,20)21)11-4-2-9(3-5-11)15(30)31/h2-6H,7H2,1H3,(H,30,31)(H2,22,23,25,26,28,29) |
InChI Key |
IJURIOBWKKTFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations Involving N2 Acetyl N10 Trifluoroacetyl Pteroic Acid
Synthetic Routes to N¹⁰-Trifluoroacetyl Pteroic Acid
The synthesis of N¹⁰-trifluoroacetyl pteroic acid is a foundational step for the subsequent construction of more complex folate derivatives. This process typically begins with pteroic acid, which itself can be derived from folic acid.
Multi-Step Approaches to the N¹⁰-Trifluoroacetyl Acylated Pteroic Acid Structure
The production of N¹⁰-trifluoroacetyl pteroic acid generally involves a multi-step sequence. The common starting material, pteroic acid, is often produced from folic acid through microbiological or enzymatic degradation, as direct chemical synthesis can be complex. researchgate.netnih.gov Once isolated, pteroic acid is selectively acylated.
A widely used method involves the reaction of pteroic acid with trifluoroacetic anhydride (B1165640) (TFAA). In a typical procedure, pteroic acid is treated with cold TFAA, and the reaction is allowed to proceed for several hours. schircks.ch The process is sensitive to contaminants, particularly residual folic acid in the pteroic acid starting material, which can be difficult to separate from the final product. schircks.ch After the reaction is complete, the excess trifluoroacetic anhydride is removed under reduced pressure. prepchem.com The resulting product is then purified, often through a series of precipitation steps. For instance, the crude product can be dissolved in dimethylsulfoxide (DMSO) and then selectively precipitated by the gradual addition of water. schircks.ch This process helps to remove impurities, yielding the desired N¹⁰-trifluoroacetyl pteroic acid as a solid. schircks.chprepchem.com
Table 1: Example Synthetic Protocol for N¹⁰-trifluoroacetyl Pteroic Acid
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | Pteroic Acid, Trifluoroacetic Anhydride (TFAA) | Ice water bath, 30 minutes, then 4+ hours at room temp. | Selective acylation of the N¹⁰-amino group. schircks.ch |
| 2 | Rotary Evaporation / Vacuum | N/A | Removal of excess TFAA. schircks.chprepchem.com |
| 3 | Dimethylsulfoxide (DMSO) | Room Temperature | Dissolution of crude product for purification. schircks.ch |
| 4 | Water | Slow, stepwise addition | Fractional precipitation to purify the final product. schircks.ch |
Role of Specific Acylation Reactions in Pteroic Acid Derivatization
Acylation is a chemical transformation that introduces an acyl group (R-C=O) into a molecule. In the context of pteroic acid derivatization, the primary goal of acylating the N¹⁰-amino group is protection. researchgate.net The secondary amine at the N¹⁰ position is nucleophilic and could interfere with subsequent reactions, particularly the activation of the carboxylic acid group required for amide bond formation.
The trifluoroacetyl group is an excellent choice for this protective role for several reasons:
Effective Protection: It converts the N¹⁰-amine into a non-nucleophilic amide, preventing it from reacting with electrophiles.
Enhanced Solubility: The introduction of the trifluoroacetyl group can improve the solubility of the pteroic acid moiety in organic solvents, which is crucial for subsequent coupling reactions. schircks.ch
Facile Removal: The trifluoroacetyl group can be selectively removed under basic conditions, such as with aqueous piperidine, to regenerate the free amine in the final folate analog if required. researchgate.net
This strategic use of acylation transforms pteroic acid into a versatile building block for the synthesis of a wide range of folate derivatives. chemicalbook.com
Applications of N¹⁰-Trifluoroacetyl Pteroic Acid in the Synthesis of Folate Analogs
The protected N¹⁰-trifluoroacetyl pteroic acid is primarily used as a precursor to synthesize folic acid and its derivatives, which are vital for targeting folate receptor-expressing cells, often overexpressed in cancer. nih.gov
Amide Bond Formation for Pteroylglutamate Derivatives
The synthesis of folic acid (pteroylglutamic acid) and its analogs requires the formation of an amide bond between the carboxylic acid of the pteroic acid moiety and the amino group of glutamic acid (or its esters). With the N¹⁰-amine protected, the carboxylic acid of N¹⁰-trifluoroacetyl pteroic acid can be activated to facilitate this coupling.
A common method is the mixed anhydride condensation. researchgate.net In this approach, the N¹⁰-trifluoroacetyl pteroic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a highly reactive mixed anhydride. This activated intermediate then readily reacts with the amino group of a glutamate (B1630785) derivative (e.g., a glutamate ester) to form the desired pteroylglutamate structure. researchgate.net
Preparation of Pteroyloligo-γ-L-Glutamates
In biological systems, folates often exist as polyglutamates, where several glutamic acid residues are linked together through their γ-carboxyl groups. These polyglutamated forms are the preferred substrates for many folate-dependent enzymes. The synthesis of these important biological molecules relies on N¹⁰-trifluoroacetyl pteroic acid. researchgate.net
The synthetic strategy is an extension of the method described above. Instead of coupling with a single glutamate molecule, N¹⁰-trifluoroacetyl pteroic acid is coupled with pre-synthesized oligo-γ-L-glutamate chains, whose carboxyl groups are typically protected as tert-butyl esters. researchgate.net After the coupling reaction, the protecting groups (both the N¹⁰-trifluoroacetyl and the tert-butyl esters) are removed in subsequent steps to yield the final, biologically active pteroyloligo-γ-L-glutamates. researchgate.net
Conjugation Chemistry for Advanced Bioconjugates
The chemistry of N¹⁰-trifluoroacetyl pteroic acid extends beyond the synthesis of natural folates to the creation of advanced bioconjugates for diagnostics and targeted therapy. nih.gov The fundamental principle remains the same: using the protected pteroic acid as a building block to create a molecule that will be recognized by the folate receptor.
In this application, the glutamate portion is often modified with other molecules, such as:
Imaging Agents: Fluorescent dyes or metal chelators for luminescent probes can be attached to the glutamate backbone, allowing for the visualization of folate receptor-positive cells. nih.gov
Therapeutic Agents: Chemotherapeutic drugs can be conjugated to the folate structure. This allows the drug to be selectively delivered to cancer cells that overexpress the folate receptor, potentially reducing side effects on healthy tissues.
The robust synthetic route involving N¹⁰-trifluoroacetyl pteroic acid provides a versatile platform for developing these complex and targeted molecular agents. nih.gov
Advanced Analytical and Spectroscopic Characterization for Pteroic Acid Derivatives
Computational Approaches in Understanding Pteroic Acid Derivative Reactivity
Density Functional Theory (DFT) has emerged as a prominent and effective computational method for investigating the structural and electronic properties of complex organic molecules, including derivatives of pteroic acid. DFT calculations are instrumental in predicting the thermodynamic stabilities of various isomers and conformers by determining their minimum free energy structures. This predictive capability is crucial for understanding why certain substitution patterns are favored over others during synthesis and for rationalizing the regioselectivity of chemical reactions.
A key application of DFT in this context is the comparison of the relative stabilities of different substituted pteroic acid derivatives. For instance, in studies involving the addition of acyl groups to the pteroic acid backbone, DFT calculations can be employed to determine the most energetically favorable sites for these modifications. The stability of a given derivative is typically assessed by calculating its Gibbs free energy (ΔG). A lower ΔG value corresponds to a more stable structure.
Recent research on acylated derivatives of pteroic acid has utilized DFT to understand the regioselectivity of these modifications. researchgate.net By calculating the minimum free energy structures for various hypothetical mono- and di-acylated isomers, it is possible to predict which products are most likely to form. researchgate.net For a molecule like N2-Acetyl-N10-trifluoroacetyl pteroic acid, DFT can be used to compare the stability of this specific di-substituted isomer against other potential isomers where the acetyl and trifluoroacetyl groups are attached at different positions on the pterin (B48896) ring and the p-aminobenzoic acid moiety.
The calculations typically involve geometry optimization of the molecular structure to find the lowest energy conformation. The choice of the functional and basis set, for example, B3LYP with a D95(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental observations. researchgate.net The results of these calculations can be summarized in a data table that presents the relative free energies of the different isomers, providing a clear and quantitative measure of their predicted stabilities. A smaller frontier orbital gap (the energy difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) calculated via DFT can also suggest lower kinetic stability and higher chemical reactivity for a molecule. nih.gov
| Compound Name | CAS Number |
|---|---|
| This compound | 55668-04-7 |
| Pteroic acid | 119-24-4 |
| N10-(Trifluoroacetyl)pteroic acid | 37793-53-6 |
| Isomer | Relative Free Energy (ΔG) (kcal/mol) | Predicted Stability Rank |
|---|---|---|
| This compound | 0.00 | 1 (Most Stable) |
| N2-Trifluoroacetyl-N10-acetyl pteroic acid | +1.5 | 2 |
| O4-Acetyl-N10-trifluoroacetyl pteroic acid | +3.2 | 3 |
| N2, O4-Diacetyl pteroic acid | +4.8 | 4 |
Research Applications and Development of Targeted Probes
Utilization in the Synthesis of Isotope-Labeled Folate Analogs
The ability to track the journey of molecules within a biological system is fundamental to understanding health and disease. N2-Acetyl-N10-trifluoroacetyl pteroic acid serves as a crucial precursor in the creation of folate analogs containing stable isotopes, which act as molecular tracers.
Stable isotope labeling is a powerful technique used to study how substances like folic acid are absorbed, distributed, and metabolized by the body without using radioactivity. nih.gov In this process, certain atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium, or carbon-12 with carbon-13).
The synthesis of these labeled folate analogs often requires a multi-step chemical process where intermediates like this compound are indispensable. rsc.org For instance, researchers can start with an isotopically labeled version of a building block, such as p-aminobenzoic acid, and use it to construct the pteroic acid core. nih.gov The protecting groups on this compound ensure that subsequent chemical reactions, such as the attachment of a labeled glutamic acid tail, occur only at the intended location. rsc.org This precise control results in a final, isotopically labeled folic acid molecule that can be administered in metabolic studies. Scientists can then use techniques like mass spectrometry to trace the path and breakdown of the labeled folate, providing invaluable data on its bioavailability and role in cellular processes. nih.gov
Development of Folate Receptor-Targeted Delivery Systems
Many types of cancer cells, including those of the ovaries, lungs, and kidneys, exhibit a significantly higher number of folate receptors on their surface compared to healthy cells. biotechkiosk.comnih.govresearchgate.net This overexpression provides a unique "docking station" that can be exploited to selectively deliver molecules to tumors. By attaching a payload to a folic acid derivative, researchers can create a conjugate that seeks out and binds to these cancer cells, minimizing exposure to healthy tissue. houstonmethodist.org this compound is a foundational component for synthesizing the folate-targeting portion of these advanced delivery systems. chemicalbook.com
To visualize tumors and understand their behavior in research models, scientists develop targeted imaging agents. These agents consist of a targeting molecule (in this case, a folate derivative) linked to a contrast agent, such as a fluorescent dye or a radionuclide for PET and SPECT imaging. nih.govnih.gov The folate portion of the conjugate acts as a guide, concentrating the imaging agent at the site of FR-positive cancer cells. researchgate.net
The synthesis of these folate-linked imaging agents relies on chemically protected intermediates like this compound. The protecting groups prevent unwanted side reactions while the imaging payload or a linker molecule is attached. researchgate.net This ensures the creation of a clean, well-defined final product capable of specifically binding to the folate receptor for high-contrast tumor imaging. nih.gov
Table 1: Examples of Folate Receptor-Targeted Imaging Modalities
| Imaging Modality | Type of Contrast Agent Attached to Folate | Purpose in Research Models |
|---|---|---|
| Fluorescence Imaging | Fluorescent Dyes (e.g., FITC, NIR dyes) | Visualizing tumor margins and cellular uptake. |
| PET (Positron Emission Tomography) | Positron-emitting radionuclides (e.g., ⁶⁸Ga, ⁶⁴Cu) | Quantitative imaging of receptor density and tumor metabolism. nih.govnih.gov |
| SPECT (Single Photon Emission Computed Tomography) | Gamma-emitting radionuclides (e.g., ⁹⁹ᵐTc, ¹¹¹In) | Whole-body imaging of tumor distribution. nih.gov |
| MRI (Magnetic Resonance Imaging) | Paramagnetic contrast agents (e.g., Gadolinium chelates) | High-resolution anatomical imaging of tumors. nih.gov |
A groundbreaking area of research is Targeted Protein Degradation (TPD), which uses specially designed molecules to eliminate disease-causing proteins from cells. Two key technologies in this field are Molecular Glues and Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules with two heads: one binds to the target protein, and the other recruits the cell's natural waste disposal machinery (an E3 ubiquitin ligase) to tag the protein for destruction. nih.gov
To enhance the delivery of these degraders specifically to cancer cells, researchers are creating "Folate-PROTACs." nih.govnih.gov In this design, a folic acid derivative is conjugated to the PROTAC molecule. researchgate.net This conjugate is preferentially taken up by cancer cells that overexpress the folate receptor. Once inside the cell, the folate portion is often cleaved off, releasing the active PROTAC to find and degrade its target protein. nih.gov The synthesis of the folate-targeting component of these molecules would leverage a protected precursor like this compound to ensure the precise and stable attachment of the PROTAC payload. researchgate.net
Table 2: Components of a Folate-Targeted PROTAC
| Component | Function | Example Moiety |
|---|---|---|
| Targeting Ligand | Binds to folate receptors on cancer cells for selective uptake. | Folic Acid / Pteroic Acid |
| Linker | Connects the targeting ligand to the PROTAC and can be designed to be cleaved inside the cell. | Cleavable ester or disulfide bond |
| E3 Ligase Ligand | Recruits the cellular machinery for protein degradation. | VHL or Cereblon ligands |
| Warhead | Binds to the specific protein of interest targeted for degradation. | Ligand for BRD4, MEK, ALK, etc. nih.gov |
Nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), hold immense promise for treating diseases by modulating gene expression. nih.gov A major challenge, however, is delivering these large, charged molecules into the target cells. Folate receptor-mediated delivery has emerged as a promising strategy to overcome this hurdle for cancer cells. researchgate.netoup.com
Researchers are developing delivery systems where nucleic acids are either directly conjugated to folic acid or encapsulated within nanoparticles (like liposomes) that are decorated with folate ligands on their surface. nih.govresearchgate.net These folate-functionalized carriers are then efficiently taken up by FR-positive cancer cells through endocytosis. oup.com The synthesis of the folate-conjugates used in these systems requires a protected precursor like this compound. This allows for the controlled attachment of the nucleic acid or the nanoparticle linker to the pteroic acid backbone, ensuring the final product retains its high affinity for the folate receptor and can successfully deliver its genetic payload for gene expression studies. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N10-trifluoroacetyl pteroic acid derivatives for folate receptor-targeted studies?
- Methodological Answer : The synthesis involves protecting the α-carboxylic acid and N10-amino groups to avoid unwanted side reactions. A critical step is coupling γ-azido-modified intermediates (e.g., FmocGluOtBu) with N10-(trifluoroacetyl) pteroic acid to maintain stereochemical integrity. Basic deprotection conditions (e.g., NaOH) can lead to 8–15% racemization, which is mitigated by using FmocGluOtBu instead of BocGluOMe to enable milder deprotection with piperidine . Final purification via precipitation with diethyl ether and centrifugation ensures high yield .
Q. How does the N10-trifluoroacetyl group influence folate receptor binding compared to other protecting groups?
- Methodological Answer : The trifluoroacetyl group stabilizes the N10 position during conjugation, preventing premature deprotection while maintaining receptor affinity. Radiolabeling studies (e.g., with ⁹⁹ᵐTc) and competitive binding assays using FR-positive cell lines (e.g., ovarian carcinoma) are used to compare binding kinetics. The trifluoroacetyl group’s electron-withdrawing properties reduce nucleophilic attack risks during synthesis, preserving ligand-receptor interaction .
Q. What analytical techniques are recommended for purity assessment of N10-trifluoroacetyl pteroic acid derivatives?
- Methodological Answer : Reverse-phase HPLC with mobile phases containing 0.1 mol/L sodium carbonate (pH 7.4) and UV detection at 280 nm is standard. Resolution between pteroic acid and folic acid peaks must exceed 4.0, with impurity thresholds ≤0.6% for individual peaks and ≤2.0% for total impurities . Validation includes spiking with pteroic acid standards to confirm separation efficiency .
Advanced Research Questions
Q. How can racemization during α-carboxyl deprotection be systematically minimized?
- Methodological Answer : Racemization occurs during ester hydrolysis under basic conditions. Replacing BocGluOMe with FmocGluOtBu allows deprotection via piperidine (20% v/v in DMF), which avoids alkaline media. Chiral HPLC or polarimetry post-deprotection quantifies enantiomeric excess, with <5% racemization achievable using Fmoc strategies .
Q. What experimental designs resolve contradictions in folate receptor binding affinity across conjugation sites (α vs. γ)?
- Methodological Answer : Radiolabeled probes (e.g., ⁹⁹ᵐTc-EC20) are synthesized via site-specific conjugation (α- or γ-carboxylic acid) and tested in FR-overexpressing cell lines (e.g., KB cells). Binding constants (Kd) are measured using saturation assays with ³H-folic acid as a competitor. γ-conjugation typically shows 3–5-fold higher affinity due to steric hindrance reduction at the α-site .
Q. What strategies enable selective N10-trifluoroacetyl deprotection without disrupting the pteridine ring?
- Methodological Answer : Sequential deprotection with ammonium hydroxide (25% v/v, 4°C, 12 hr) removes the α-tBu ester, followed by trifluoroacetyl cleavage using TFA (95% v/v, 0°C, 2 hr). Monitoring via ¹⁹F-NMR confirms selective removal, as the trifluoroacetyl signal (δ = -75 ppm) disappears without affecting pteroic acid’s aromatic protons .
Q. How does N10-trifluoroacetyl pteroic acid impact metabolic stability in in vitro assays?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C for 60 min. Quench with ice-cold acetonitrile, then analyze via LC-MS/MS. The trifluoroacetyl group reduces esterase-mediated hydrolysis by 40–60% compared to acetylated analogs, as shown by half-life (t₁/₂) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
